Cas no 854821-17-3 (1-Methoxycyclopropanecarboxamide)

1-Methoxycyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- FAFJOUYCEYUHTI-UHFFFAOYSA-N
- SCHEMBL2679117
- 1-methoxycyclopropanecarboxamide
- 854821-17-3
- MFCD19206839
- F93704
- AKOS006365499
- 1-methoxycyclopropane-1-carboxamide
- DB-132864
- 1-Methoxycyclopropanecarboxamide
-
- インチ: 1S/C5H9NO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)
- InChIKey: FAFJOUYCEYUHTI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(C(N)=O)CC1
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
1-Methoxycyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-100mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 100mg |
¥1188.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-250mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 250mg |
¥1980.0 | 2024-04-16 | |
Aaron | AR029I6O-250mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 250mg |
$343.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-1.0g |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 1.0g |
¥3960.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-500.0mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 500.0mg |
¥2772.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-100.0mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 100.0mg |
¥1188.0000 | 2024-08-02 | |
abcr | AB596510-100mg |
1-Methoxycyclopropanecarboxamide; . |
854821-17-3 | 100mg |
€368.10 | 2024-07-19 | ||
Aaron | AR029I6O-100mg |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 100mg |
$206.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-1g |
1-methoxycyclopropanecarboxamide |
854821-17-3 | 97% | 1g |
¥3960.0 | 2024-04-16 | |
abcr | AB596510-1g |
1-Methoxycyclopropanecarboxamide; . |
854821-17-3 | 1g |
€1098.50 | 2024-07-19 |
1-Methoxycyclopropanecarboxamide 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-Methoxycyclopropanecarboxamideに関する追加情報
Recent Advances in the Study of 1-Methoxycyclopropanecarboxamide (CAS: 854821-17-3) in Chemical Biology and Pharmaceutical Research
1-Methoxycyclopropanecarboxamide (CAS: 854821-17-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its cyclopropane ring and methoxycarboxamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the synthesis and optimization of 1-Methoxycyclopropanecarboxamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a palladium-catalyzed cyclopropanation reaction, followed by selective methoxylation, to achieve a scalable and efficient synthesis. This advancement is critical for enabling further preclinical and clinical studies.
In terms of biological activity, 1-Methoxycyclopropanecarboxamide has demonstrated notable effects in modulating specific enzymatic pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported its inhibitory activity against a class of enzymes involved in inflammatory responses. The compound exhibited a dose-dependent inhibition profile, with an IC50 value in the low micromolar range, suggesting its potential as an anti-inflammatory agent. Molecular docking studies further revealed its binding interactions with the active site of the target enzyme, providing insights for structure-activity relationship (SAR) optimization.
Another significant development is the exploration of 1-Methoxycyclopropanecarboxamide in oncology research. A preclinical study highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings, published in Cancer Research (2023), underscore the compound's potential as a chemotherapeutic adjunct, though further in vivo studies are needed to validate its efficacy and safety.
Despite these promising results, challenges remain in the development of 1-Methoxycyclopropanecarboxamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating formulation improvements or structural modifications. Researchers are currently investigating prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic profile. Additionally, toxicological assessments are underway to ensure its suitability for human trials.
In conclusion, 1-Methoxycyclopropanecarboxamide (CAS: 854821-17-3) represents a versatile scaffold with broad applications in drug discovery. Its recent advancements in synthesis, biological activity, and mechanistic understanding highlight its potential across multiple therapeutic areas. Continued research efforts are expected to further elucidate its pharmacological properties and pave the way for clinical translation.
854821-17-3 (1-Methoxycyclopropanecarboxamide) 関連製品
- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)
- 1478360-55-2(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-[(propylthio)methyl]-)
- 1679357-80-2(1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)
- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)
- 1516117-36-4(2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)
- 894021-99-9(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2H-1,3-benzodioxole-5-carboxamide)
- 901240-67-3(2-{2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)
- 953224-37-8(N-(1-methylpiperidin-4-yl)methyl-N'-phenylethanediamide)
- 1396808-56-2(1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea)
